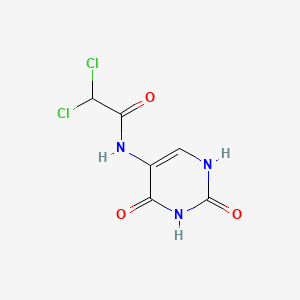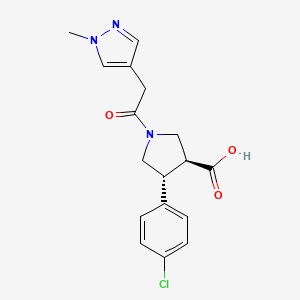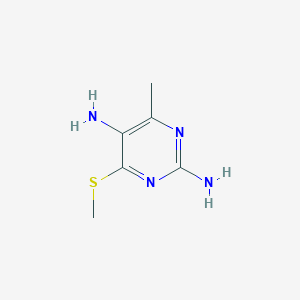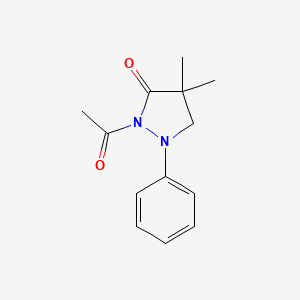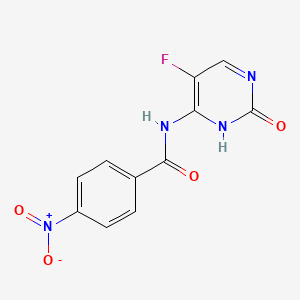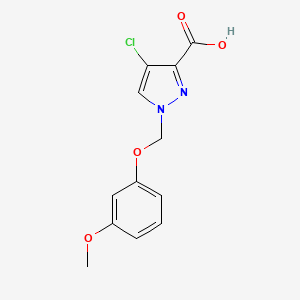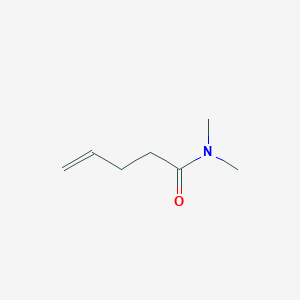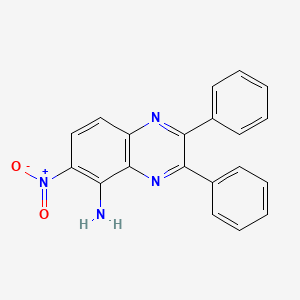
6-Nitro-2,3-diphenylquinoxalin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-2,3-diphenylquinoxalin-5-amine is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of nitro and amine groups attached to the quinoxaline core, making it a versatile molecule with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3-diphenylquinoxalin-5-amine typically involves the Buchwald-Hartwig amination reaction. This reaction is a palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The reaction conditions often include the use of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand, such as Xantphos, in a solvent like toluene or dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve the decarboxylation of a urethane in the presence of a base at elevated temperatures using tetramethylene sulphone as the reaction medium . This method ensures high yields and safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitro-2,3-diphenylquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Nitrosation: The amine group can undergo nitrosation to form nitroso derivatives.
Common Reagents and Conditions
Oxidation: Sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Nitrosation: Nitrous acid formed from the acidification of sodium nitrite solution.
Major Products
Reduction: 2,3-diphenylquinoxalin-5-amine.
Substitution: Various substituted quinoxaline derivatives.
Nitrosation: Nitrosoquinoxaline derivatives.
Applications De Recherche Scientifique
6-Nitro-2,3-diphenylquinoxalin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential as an antitumor agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of optoelectronic devices due to its solid-state emission properties.
Mécanisme D'action
The mechanism of action of 6-Nitro-2,3-diphenylquinoxalin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline core can also participate in intramolecular charge transfer, influencing its electronic properties and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the nitro and amine groups, making it less reactive in certain chemical reactions.
6-Nitroquinoxaline: Similar nitro group but lacks the diphenyl substitution, affecting its electronic properties.
2,3-Substituted quinoxalin-6-amine: Similar structure but with different substituents, leading to variations in biological activity.
Uniqueness
6-Nitro-2,3-diphenylquinoxalin-5-amine is unique due to its combination of nitro and amine groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
57436-93-8 |
|---|---|
Formule moléculaire |
C20H14N4O2 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
6-nitro-2,3-diphenylquinoxalin-5-amine |
InChI |
InChI=1S/C20H14N4O2/c21-17-16(24(25)26)12-11-15-20(17)23-19(14-9-5-2-6-10-14)18(22-15)13-7-3-1-4-8-13/h1-12H,21H2 |
Clé InChI |
CILDEBQDNLSLEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3)[N+](=O)[O-])N)N=C2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)

![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
